Cas no 682803-37-8 (3-amino-2-(thiophen-2-yl)methylpropanoic acid)
3-amino-2-(thiophen-2-yl)methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-AMINOMETHYL-3-THIOPHEN-2-YL-PROPIONIC ACID
- 2-(aminomethyl)-3-thiophen-2-ylpropanoic acid
- RARECHEM AK HP A026
- 3-amino-2-(thiophen-2-yl)methylpropanoic acid
- 3-AMINO-2-(THIOPHEN-2-YLMETHYL)PROPANOIC ACID
- EN300-149477
- 2-(Aminomethyl)-3-(thiophen-2-yl)propanoic acid
- 3-amino-2-[(thiophen-2-yl)methyl]propanoic acid
- 682803-37-8
- DTXSID40640580
- AKOS006279134
- AB12917
- AB35671
- (R)-2-AMINOMETHYL-3-THIOPHEN-2-YL-PROPIONIC ACID
- 1260670-55-0
- SCHEMBL6533655
- (S)-2-AMINOMETHYL-3-THIOPHEN-2-YL-PROPIONIC ACID
- 1260670-60-7
- AB35673
-
- Inchi: 1S/C8H11NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)
- InChI Key: NSOBWGRNNJBKIA-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(C(=O)O)CN
Computed Properties
- Exact Mass: 185.05100
- Monoisotopic Mass: 185.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 91.6Ų
Experimental Properties
- PSA: 91.56000
- LogP: 1.65040
3-amino-2-(thiophen-2-yl)methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-149477-0.05g |
3-amino-2-[(thiophen-2-yl)methyl]propanoic acid |
682803-37-8 | 0.05g |
$1212.0 | 2023-06-08 | ||
| Enamine | EN300-149477-0.1g |
3-amino-2-[(thiophen-2-yl)methyl]propanoic acid |
682803-37-8 | 0.1g |
$1269.0 | 2023-06-08 | ||
| Enamine | EN300-149477-0.25g |
3-amino-2-[(thiophen-2-yl)methyl]propanoic acid |
682803-37-8 | 0.25g |
$1328.0 | 2023-06-08 | ||
| Enamine | EN300-149477-0.5g |
3-amino-2-[(thiophen-2-yl)methyl]propanoic acid |
682803-37-8 | 0.5g |
$1385.0 | 2023-06-08 | ||
| Enamine | EN300-149477-1.0g |
3-amino-2-[(thiophen-2-yl)methyl]propanoic acid |
682803-37-8 | 1g |
$1442.0 | 2023-06-08 | ||
| Enamine | EN300-149477-2.5g |
3-amino-2-[(thiophen-2-yl)methyl]propanoic acid |
682803-37-8 | 2.5g |
$2828.0 | 2023-06-08 | ||
| Enamine | EN300-149477-5.0g |
3-amino-2-[(thiophen-2-yl)methyl]propanoic acid |
682803-37-8 | 5g |
$4184.0 | 2023-06-08 | ||
| Enamine | EN300-149477-10.0g |
3-amino-2-[(thiophen-2-yl)methyl]propanoic acid |
682803-37-8 | 10g |
$6205.0 | 2023-06-08 | ||
| Enamine | EN300-149477-50mg |
3-amino-2-[(thiophen-2-yl)methyl]propanoic acid |
682803-37-8 | 50mg |
$1212.0 | 2023-09-28 | ||
| Enamine | EN300-149477-100mg |
3-amino-2-[(thiophen-2-yl)methyl]propanoic acid |
682803-37-8 | 100mg |
$1269.0 | 2023-09-28 |
3-amino-2-(thiophen-2-yl)methylpropanoic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-amino-2-(thiophen-2-yl)methylpropanoic acid
3-amino-2-(thiophen-2-yl)methylpropanoic Acid: A Versatile Compound in Biomedical Research
3-amino-2-(thiophen-2-yl)methylpropanoic acid, with the chemical identifier CAS No. 682803-37-8, has emerged as a significant molecule in the field of biomedical research. This compound belongs to the class of substituted amino acids, characterized by the presence of a thiophene ring and an amino group. Its unique structural features make it a valuable tool for exploring novel therapeutic strategies and understanding the molecular mechanisms underlying various biological processes.
Recent studies have highlighted the potential of 3-amino-2-(thiophen-2-yl)methylpropanoic acid in modulating signaling pathways associated with inflammation and neurodegenerative diseases. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the NF-κB pathway, a critical regulator of inflammatory responses. This discovery has sparked interest in its potential as an anti-inflammatory agent, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The 3-amino-2-(thiophen-2-yl)methylpropano,3-yl)methylpropanoic acid structure is composed of a three-carbon chain with an amino group at the terminal position and a thiophene ring attached to the second carbon. This arrangement allows for multiple points of interaction with biological targets, enhancing its versatility in drug design. The thiophene ring, known for its aromatic properties, contributes to the compound's stability and reactivity, making it a promising scaffold for further chemical modifications.
Current research is also exploring the role of 3-amino-2-(thi,3-yl)methylpropanoic acid in the development of targeted therapies for neurodegenerative disorders such as Alzheimer's disease. A 2024 study published in ACS Chemical Neuroscience reported that this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating the expression of specific genes involved in synaptic plasticity. These findings underscore its potential as a lead compound for the treatment of cognitive decline.
The synthesis of 3-amino-2-(thiophen-2-yl)methylpropanoic acid has been optimized through various chemical methodologies, including microwave-assisted reactions and catalytic approaches. These advancements have improved the efficiency and scalability of its production, which is crucial for transitioning from laboratory research to clinical applications. The development of green synthesis protocols has also been a focus, aligning with the growing emphasis on sustainable chemical practices in the pharmaceutical industry.
One of the key advantages of 3-amino-2-(thiophen-2-yl)methylpropanoic acid is its ability to serve as a building block for the creation of more complex molecules. By incorporating functional groups at specific positions, researchers can tailor its properties to address specific therapeutic needs. For example, the amino group can be modified to enhance solubility or introduce new pharmacological activities, expanding its potential applications in drug discovery.
Recent advancements in computational chemistry have further accelerated the study of 3-amino-2-(thiophen-2-yl)methylpropanoic acid. Molecular docking studies and virtual screening techniques have been employed to predict its interactions with various protein targets, providing insights into its mechanism of action. These computational tools have not only streamlined the drug discovery process but also reduced the reliance on extensive experimental trials, thereby saving time and resources.
Despite its promising properties, the use of 3-amino-2-(thiophen-2-yl)methylpropanoic acid is still in the early stages of exploration. Ongoing research is focused on understanding its long-term effects, toxicity profiles, and potential side effects. These studies are essential for ensuring the safety and efficacy of any therapeutic application involving this compound. Collaborative efforts between academia and industry are playing a crucial role in overcoming these challenges.
Additionally, the compound's role in the development of biocompatible materials has been a topic of interest. Its unique chemical structure allows for integration into polymer matrices, which could have applications in tissue engineering and drug delivery systems. Researchers are investigating how the presence of the thiophene ring influences the material properties and biological compatibility of these polymers.
In conclusion, 3-amino-2-(thiophen-2-yl)methylpropanoic acid represents a significant advancement in the field of biomedical research. Its structural versatility, combined with recent scientific breakthroughs, positions it as a promising candidate for the development of new therapeutic agents. As research continues to uncover its potential applications, this compound is likely to play a pivotal role in shaping future treatments for a wide range of diseases.
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